molecular formula C16H17N3O2S B13414150 5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole

5'-Desmethoxy-5'-methyl 7'-Methyl 3,5-Dimethyl Omeprazole

Cat. No.: B13414150
M. Wt: 315.4 g/mol
InChI Key: LHPUOJPOPYBYJE-UHFFFAOYSA-N
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Description

5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole: is a substituted pyridylsulfinylbenzimidazole compound. It is related to Omeprazole, a well-known proton pump inhibitor used to reduce gastric acid secretion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole involves multiple steps, starting from the appropriate substituted benzimidazole and pyridine derivatives. The key steps include:

    Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Substitution reactions: Introduction of the pyridylsulfinyl group is done via nucleophilic substitution reactions.

    Methylation: Methyl groups are introduced using methylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products:

    Sulfoxides and sulfones: From oxidation reactions.

    Substituted derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

Biology:

    Enzyme inhibition: It can act as an inhibitor for certain enzymes, similar to Omeprazole.

Medicine:

    Gastric acid reduction: Potential use in reducing gastric acid secretion, similar to Omeprazole.

Industry:

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects by covalently binding to the proton pump (H+/K+ ATPase) in the stomach lining, thereby inhibiting gastric acid secretion . This mechanism involves:

    Binding to the enzyme: The compound forms a covalent bond with cysteine residues on the proton pump.

    Inhibition of acid secretion: This prevents the enzyme from functioning, leading to reduced acid production.

Comparison with Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Esomeprazole: The S-enantiomer of Omeprazole, with improved pharmacokinetic properties.

Uniqueness:

    Structural differences: The presence of additional methyl groups and the absence of a methoxy group make 5’-Desmethoxy-5’-methyl 7’-Methyl 3,5-Dimethyl Omeprazole unique.

    Potential for improved efficacy: These structural differences may lead to better binding affinity and efficacy in reducing gastric acid secretion.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[(4-methoxypyridin-2-yl)methylsulfinyl]-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15-14(7-10)18-16(19-15)22(20)9-12-8-13(21-3)4-5-17-12/h4-8H,9H2,1-3H3,(H,18,19)

InChI Key

LHPUOJPOPYBYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)S(=O)CC3=NC=CC(=C3)OC)C

Origin of Product

United States

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